Home > Products > Screening Compounds P101511 > growth factor receptor-bound protein-7
growth factor receptor-bound protein-7 - 149058-53-7

growth factor receptor-bound protein-7

Catalog Number: EVT-1518489
CAS Number: 149058-53-7
Molecular Formula: C14H26O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Growth factor receptor-bound protein 7 is a significant member of the growth factor receptor-bound protein family, which includes growth factor receptor-bound proteins 10 and 14. These proteins are primarily involved in mediating cellular signaling pathways associated with receptor tyrosine kinases, particularly in processes such as cell proliferation, survival, and migration. The gene encoding this protein is located on chromosome 17 in humans and is known to interact with various receptors, including the epidermal growth factor receptor and ephrin receptors .

Source

The growth factor receptor-bound protein 7 is encoded by the GRB7 gene. This gene produces a multidomain adaptor protein that plays a crucial role in intracellular signaling cascades initiated by growth factors. The protein's expression has been linked to various cancers, indicating its potential as a therapeutic target .

Classification

Growth factor receptor-bound protein 7 belongs to the class of adaptor proteins that facilitate signaling pathways by linking receptor tyrosine kinases to downstream signaling molecules. It is classified under the SH2-domain containing proteins, which are characterized by their ability to bind phosphorylated tyrosine residues on activated receptors .

Synthesis Analysis

Methods

The synthesis of growth factor receptor-bound protein 7 can be achieved through recombinant DNA technology. This involves cloning the GRB7 gene into an expression vector, followed by transformation into suitable host cells (e.g., Escherichia coli or mammalian cells) for protein expression.

Technical Details

  1. Cloning: The GRB7 gene is amplified using polymerase chain reaction techniques and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent bacterial cells through heat shock or electroporation.
  3. Expression: The transformed cells are cultured under conditions that promote the expression of the GRB7 protein.
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing tags such as His-tags for easier isolation.
Molecular Structure Analysis

Structure

Growth factor receptor-bound protein 7 consists of several distinct domains:

  • Proline-Rich Region: Located at the N-terminus, this region contains binding motifs for SH3 domains.
  • Src Homology 2 Domain: This domain mediates interactions with phosphorylated tyrosine residues on activated receptors.
  • BPS Domain: A unique feature of this family that influences interactions with receptor tyrosine kinases .

Data

The primary structure of growth factor receptor-bound protein 7 consists of approximately 535 amino acids, with specific regions dedicated to interaction with various signaling molecules . Structural studies have revealed that these domains are critical for its function in signal transduction.

Chemical Reactions Analysis

Reactions

Growth factor receptor-bound protein 7 participates in several biochemical reactions:

  • Phosphorylation: Upon activation by growth factors, it undergoes phosphorylation, which enhances its binding affinity to other signaling molecules.
  • Dimerization: It can form dimers with other adaptor proteins, amplifying the signaling cascade initiated by receptor activation.

Technical Details

The interactions and modifications of growth factor receptor-bound protein 7 can be studied using techniques such as mass spectrometry and co-immunoprecipitation assays to elucidate its role in cellular signaling networks .

Mechanism of Action

Process

Growth factor receptor-bound protein 7 functions as an adaptor that facilitates signal transduction from activated receptors to downstream pathways:

  1. Binding: It binds to phosphorylated tyrosine residues on activated epidermal growth factor receptors or other receptor tyrosine kinases.
  2. Signal Propagation: This binding activates various downstream effectors, including the Ras proto-oncogene, leading to cellular responses like proliferation and migration.

Data

Studies have shown that alterations in the expression levels of growth factor receptor-bound protein 7 can significantly affect cell migration and survival, particularly in cancerous cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 60 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemical Properties

  • Growth factor receptor-bound protein 7 is soluble in aqueous solutions but may aggregate under certain conditions.
  • It exhibits stability across a range of pH levels but is sensitive to extreme temperatures and denaturing agents.

Relevant Data or Analyses

Experimental studies indicate that post-translational modifications such as phosphorylation play a crucial role in modulating its activity and stability within cellular environments .

Applications

Scientific Uses

Growth factor receptor-bound protein 7 has garnered attention for its potential applications in cancer research:

  • Prognostic Marker: Elevated levels of this protein have been associated with poor prognosis in breast cancer patients .
  • Therapeutic Target: Inhibition of growth factor receptor-bound protein 7 has been proposed as a strategy for suppressing tumor angiogenesis and metastasis in various cancers, including ovarian cancer .
Introduction to Grb7

Molecular Characteristics and Structural Domains

Grb7 possesses a conserved multi-domain architecture that enables its function as a versatile signaling adaptor:

  • Src Homology 2 (SH2) Domain: Located at the C-terminus, this domain selectively binds phosphotyrosine (pY) motifs on activated receptor tyrosine kinases (RTKs) and other signaling molecules. Grb7 exhibits a strong preference for the sequence pY-X-N (where X is any amino acid), distinguishing it from the binding specificities of Grb10 and Grb14 [4] [6]. This domain forms a stable dimer in solution (Kd in the µM range) via an extensive interface involving residues from the EF loop, BG loop, and αD helix. Dimerization is functionally relevant, as peptide binding (e.g., by the inhibitor G7-18NATE, Kd ~35.7 µM) perturbs the dimer interface, suggesting a potential regulatory mechanism [4].
  • Pleckstrin Homology (PH) Domain: Positioned centrally, this domain binds membrane phosphoinositides (PIPs), facilitating Grb7's recruitment to the plasma membrane. This localization is crucial for its interaction with activated RTKs like EGFR, HER2, and focal adhesion kinase (FAK) at focal adhesions [1] [6] [8].
  • Ras-Association (RA)-Like Domain: Adjacent to the PH domain, this region mediates interactions with small GTPases of the Ras and Rab families (e.g., GTP-bound Rab5) and exhibits structural similarity to Ras-binding domains. Intriguingly, the Grb7 RA domain can also bind non-GTPase partners like the C-terminal nucleotide-binding region of cyclic nucleotide-gated channels (CNGA1), termed the Ras-Like Domain (RLD) [2] [9].
  • BPS Domain (Between PH and SH2): This domain, characteristic of the Grb7 family, acts as a pseudosubstrate inhibitor. It binds directly to the substrate groove of the insulin receptor (IR) kinase domain, contributing to receptor inhibition alongside the SH2 domain [9].
  • N-terminal Proline-Rich Region: Contains SH3-binding motifs (PXXP), potentially enabling interactions with proteins like Abl or Crk. It also harbors tandem GYF motifs implicated in binding GIGYF1/2 proteins [3] [9].

Table 1: Functional Domains of Grb7

DomainLocationKey Binding Partners/FunctionSignificance
SH2 DomainC-terminalpY-X-N motifs (e.g., on ErbB2, FAK, Ret)Docking to activated RTKs; Dimerization (µM affinity) [4] [6]
PH DomainCentralMembrane phosphoinositides (PIPs)Plasma membrane localization; RTK access [1] [8]
RA-like DomainCentralRas/Rab GTPases (GTP-bound Rab5); CNGA1 (RLD)Diverse signaling integration; Channel modulation [2] [9]
BPS DomainC-terminalInsulin Receptor (IR) kinase grooveIR inhibition (pseudosubstrate) [9]
Proline-richN-terminalSH3-domain proteins (potential); GIGYF1/2 (via GYF motifs)Potential effector linking; Functional modulation [3] [9]

Genomic Localization and Evolutionary Conservation

The human GRB7 gene is located on chromosome 17q12, situated in close proximity to the ERBB2 (HER2) proto-oncogene. This physical adjacency has profound clinical implications. During oncogenesis, particularly in breast, gastric, and esophageal cancers, the 17q12 region is frequently amplified. This amplification event leads to the co-overexpression of GRB7 and HER2 [6] [10]. This co-amplification is not coincidental; GRB7 functionally enhances HER2 signaling by promoting receptor phosphorylation (e.g., HER2 pY1248) and downstream Akt activation, contributing to tumor progression and aggressive phenotypes [6] [8].

Evolutionarily, Grb7 belongs to an ancient adaptor family. Its domain organization, particularly the central GM region (encompassing the RA-like and PH domains), shares significant homology with the Caenorhabditis elegans protein Mig-10, which is essential for guided cell migration during embryonic development [1] [5]. This conservation underscores a fundamental role in cell motility. The Grb7 family (Grb7, Grb10, Grb14) diverged from a common ancestor, acquiring distinct expression patterns and binding specificities while retaining core structural features. For instance, although the SH2 domains share 62-72% sequence identity, they recognize different phosphotyrosine motifs, reflecting specialization [4] [9]. Grb7's RA domain shows an unusual capacity to bind both GTPases (Rab5) and non-GTPase ion channels (CNGA1), suggesting functional diversification later in evolution [2].

Table 2: Genomic and Evolutionary Features of Grb7 Family Members

FeatureGrb7Grb10Grb14
Human Gene Locus17q12 (near ERBB2/HER2)7p12.1 (near EGFR)2q22-q24 (near ERBB4)
Co-amplificationHER2 (Breast, Gastric, Esophageal Ca)Not prominentNot prominent
SH2 SpecificitypY-X-NVariable (e.g., PDGFRβ, IR)pY-hydrophobic+3 (e.g., IR)
Key Tissue ExpressionPancreas, Kidney, Placenta, Prostate, Small IntestinePancreas, Skeletal Muscle, Brain, HeartPancreas, Kidney, Skeletal Muscle, Liver, Ovary
Conserved AncestorMig-10 (C. elegans)

Historical Context: Discovery and Early Functional Studies

Grb7 was first identified in 1992 through its interaction with the epidermal growth factor receptor (EGFR) using Src Homology 2 (SH2) domain affinity cloning techniques [5] [10]. This discovery placed it within the emerging class of non-enzymatic adaptor proteins crucial for RTK signaling.

Early functional studies in the mid-to-late 1990s solidified its role in cancer biology:

  • Co-amplification with HER2: Stein et al. (1994) demonstrated that GRB7 is tightly co-amplified with ERBB2 (HER2) in human breast cancer cell lines and primary tumors. This finding established a direct genetic link between GRB7 dysregulation and a major oncogenic driver [5] [6].
  • Interaction with Key Signaling Hubs: Han and Guan (1999) characterized the direct association between Grb7 and Focal Adhesion Kinase (FAK), linking Grb7 to integrin-mediated signaling and cell migration pathways. Pandey et al. (1996) identified its interaction with the Ret RTK, and later studies showed binding to Ephrin B1 receptor (EphB1) [4] [10]. These interactions positioned Grb7 as a nexus integrating growth factor and adhesion signals.
  • Association with Tumor Aggressiveness: Tanaka et al. (1997, 1998) provided crucial clinical correlations, reporting that GRB7 overexpression frequently occurred alongside HER2 in esophageal and gastric carcinomas. Importantly, they found co-expression of GRB7 with EGFR or HER2 was significantly associated with extramucosal tumor invasion, suggesting a role in metastasis [6] [10].

The development of the first specific Grb7 inhibitor, G7-18NATE, using phage display screening around 2002-2004, was a pivotal milestone. This cyclic peptide bound selectively to the Grb7 SH2 domain (not Grb14 or Grb2) and provided the first tool to probe Grb7 function directly. Early studies showed it blocked Grb7-FAK interaction and attenuated cancer cell migration and proliferation, validating Grb7 as a viable therapeutic target [4].

Table 3: Key Early Milestones in Grb7 Research

YearDiscoverySignificanceCitation Source
1992Identification via EGFR SH2 domain interaction cloning.Established Grb7 as a novel adaptor protein.Margolis et al. [5] [10]
1994Tight co-amplification of GRB7 and ERBB2 (HER2) in breast cancer.Linked Grb7 genetically and functionally to a major oncogenic pathway.Stein et al. [5] [6]
1996Direct interaction with Ret receptor tyrosine kinase.Expanded Grb7's role beyond EGFR/HER2 to other RTKs.Pandey et al. [10]
1997GRB7/HER2 co-overexpression in invasive esophageal/gastric cancer.Established clinical correlation with tumor invasion/metastasis.Tanaka et al. [6] [10]
1999Association with FAK at focal adhesions; role in integrin signaling & migration.Defined a critical mechanism for Grb7 in cell motility.Han & Guan [4] [8]
~2002Development of G7-18NATE peptide inhibitor.Provided first specific tool to inhibit Grb7; validated functional importance in migration/proliferation. [4]

Properties

CAS Number

149058-53-7

Product Name

growth factor receptor-bound protein-7

Molecular Formula

C14H26O4

Synonyms

growth factor receptor-bound protein-7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.